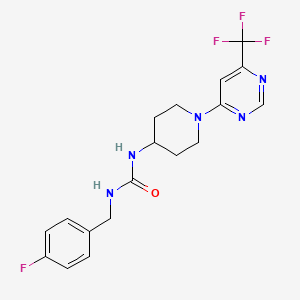![molecular formula C20H28N4O B2546461 1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide CAS No. 2126161-15-5](/img/structure/B2546461.png)
1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide is a structurally complex molecule that appears to be a derivative of cyclopentane carboxamide. While the specific molecule is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of conformationally restricted analogues of pharmacophoric groups, such as those related to piperidine carboxamide, involves stereoselective methods. For instance, the synthesis of 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers was achieved with high stereoselectivity using chloroenamines . This suggests that the synthesis of the target compound may also involve similar stereoselective approaches to ensure the correct spatial arrangement of the molecule's functional groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, has been studied using DFT calculations to understand their conformational preferences . The conformational space is significantly influenced by the stereochemistry, as seen in the cis and trans stereoisomers of the molecule. This analysis is crucial for understanding how the molecular structure of the target compound might affect its conformation and, consequently, its biological activity.
Chemical Reactions Analysis
The chemical reactions involving piperidine carboxamide derivatives are not explicitly detailed in the provided papers. However, the synthesis of related compounds involves the introduction of various moieties, which can lead to different biological activities, as seen in the derivatives of Pipamperone . This indicates that the target compound may also undergo chemical reactions that introduce different functional groups, affecting its affinity to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane carboxamide derivatives can be inferred from their molecular structure. For example, the presence of a phenyl group can affect the compound's hydrophobicity and its interaction with biological membranes . The triazine heterocycle in related compounds is essential for high potency and selectivity, indicating that the heterocyclic components of the target compound may play a significant role in its properties .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
- Research on piperidinium derivatives explores innovative synthetic pathways, demonstrating the compound's utility in the synthesis of heterocyclic structures, such as tetraazatricyclo and carboxamides, which are pivotal in the development of new pharmaceuticals and materials (Dotsenko et al., 2012).
- Studies on enamine chemistry highlight the transformation of cyclohexanones into enaminones and their subsequent reduction, showcasing the compound's role in generating structurally diverse molecules with potential biological activity (Carlsson & Lawesson, 1982).
Medicinal Chemistry and Drug Discovery
- A study on the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products reveals the compound's potential in designing novel molecular structures with specific biological activities (Naghiyev et al., 2020).
- PET imaging research utilizing macrophage colony-stimulating factor 1 receptor (CSF1R) targets demonstrates the compound's applicability in neuroinflammation studies and its potential in developing new diagnostics and therapeutic agents for neuropsychiatric disorders (Horti et al., 2019).
Structural Analysis and Materials Science
- Investigations into the hydrogen bonding of anticonvulsant enaminones provide insights into the structural requirements for bioactive molecules, contributing to the rational design of new drugs (Kubicki et al., 2000).
- Synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation showcases the compound's relevance in accelerating chemical reactions, which is crucial for the development of materials and efficient synthesis of pharmaceuticals (Abdalha et al., 2011).
Eigenschaften
IUPAC Name |
1-[[[1-[(4-cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c21-13-16-3-5-17(6-4-16)14-24-11-7-18(8-12-24)23-15-20(19(22)25)9-1-2-10-20/h3-6,18,23H,1-2,7-12,14-15H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGZLIGPWKLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2CCN(CC2)CC3=CC=C(C=C3)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

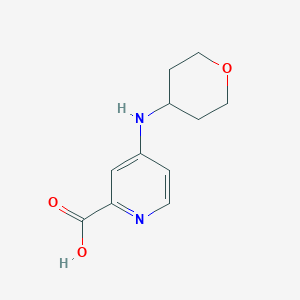

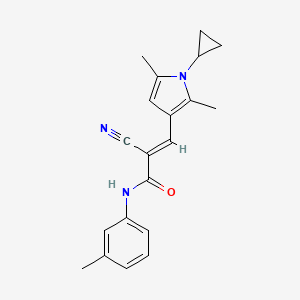
![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)
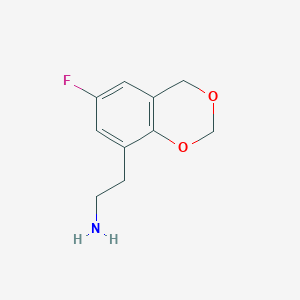
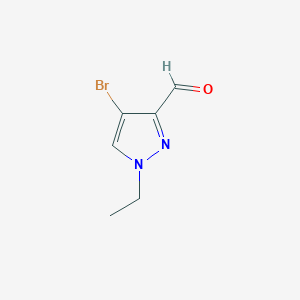


![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)
![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)
